molecular formula C9H13N3 B1594777 1-Ethyl-3-p-tolyltriazene CAS No. 50707-40-9

1-Ethyl-3-p-tolyltriazene

Cat. No. B1594777
CAS RN: 50707-40-9
M. Wt: 163.22 g/mol
InChI Key: BPOZIJBDYFHEJR-UHFFFAOYSA-N
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Description

1-Ethyl-3-p-tolyltriazene is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is a solid at 20°C and is used for esterification .


Chemical Reactions Analysis

1-Ethyl-3-p-tolyltriazene is used for esterification . A related compound, 3-Methyl-1-p-tolyltriazene, has been used for methylation during the simultaneous determination of hippuric and o-, m-, and p-methylhippuric acids by gas chromatography .


Physical And Chemical Properties Analysis

1-Ethyl-3-p-tolyltriazene is a solid at 20°C . It has a molecular weight of 163.22 . Its melting point ranges from 33.0 to 36.0°C . It is soluble in ether .

Scientific Research Applications

  • Esterification of Acids : 1-Methyl-3-p-tolyltriazene, a compound similar to 1-Ethyl-3-p-tolyltriazene, has been used in the esterification of acids. This process leads to the production of products like methyl 3,5-dinitrobenzoate, with byproducts such as 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene (White, E. H., Baum, A., & Eitel, D. E., 2003).

  • Tautomerism Studies : Variable-temperature NMR spectroscopic studies have shown that 1-aryl-3-methyltriazenes with electron-withdrawing para-substituents, like 3-methyl-1-p-tolyltriazene, exhibit tautomerism. This research helps in understanding the chemical behavior and stability of these compounds (Vaughan, K., 1977).

  • Analytical Applications : The compound has been used in gas chromatography for the simultaneous determination of metabolites of toluene and xylene in urine. This method offers high sensitivity and specificity for the determination of various acids (Caperos, J., & Fernandez, J., 1977).

  • Kinetic Studies : The kinetics and mechanism of the decomposition of 3-methyl-1-p-tolyltriazene have been explored. These studies provide insights into the thermal stability and breakdown products of this compound (Vaughan, K., & Liu, Michael T. H., 1981).

  • Chelation Properties : The stabilities of chelates formed with metals like palladium, copper, nickel, zinc, and manganese using derivatives of 1-p-tolyltriazene have been studied. This information is valuable in understanding the coordination chemistry of these compounds (Purohit, D., & Sogani, N., 1964).

Safety And Hazards

1-Ethyl-3-p-tolyltriazene is classified as dangerous . It is air sensitive and heat sensitive . It is also classified as a fire hazard (H242: Heating may cause a fire) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, storing away from other materials, and storing in a well-ventilated place .

properties

IUPAC Name

N-(ethyldiazenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-12-11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOZIJBDYFHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=NNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198760
Record name 1-Triazene, 1-ethyl-3-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-p-tolyltriazene

CAS RN

50707-40-9
Record name 1-Ethyl-3-p-tolyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050707409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-p-tolyltriazene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triazene, 1-ethyl-3-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-3-P-TOLYLTRIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7073MFT1NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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